molecular formula C9H15N3OS B11695396 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one

6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B11695396
M. Wt: 213.30 g/mol
InChI Key: OTFCAKYDZUCINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the pentylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazin-5(4H)-one: Lacks the pentylthio group, resulting in different chemical properties and biological activities.

    3-(pentylthio)-1,2,4-triazin-5(4H)-one: Similar structure but without the methyl group, leading to variations in reactivity and applications.

Uniqueness

6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the methyl and pentylthio groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

6-methyl-3-pentylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H15N3OS/c1-3-4-5-6-14-9-10-8(13)7(2)11-12-9/h3-6H2,1-2H3,(H,10,12,13)

InChI Key

OTFCAKYDZUCINO-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C(C(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.